molecular formula C13H16F2N2O B15075576 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine CAS No. 198077-77-9

1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine

Cat. No.: B15075576
CAS No.: 198077-77-9
M. Wt: 254.28 g/mol
InChI Key: JIJITNCIFJJKLK-UHFFFAOYSA-N
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Description

1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine is a synthetic organic compound that belongs to the class of anilides This compound is characterized by the presence of a piperidine ring substituted with a carbamoyl group attached to a 2,5-difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 2,5-difluoroaniline with 3-methylpiperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine
  • 1-(N-(3,5-Difluorophenyl)carbamoyl)-3-methylpiperidine
  • 1-(N-(2,4-Difluorophenyl)carbamoyl)-3-methylpiperidine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

CAS No.

198077-77-9

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-3-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H16F2N2O/c1-9-3-2-6-17(8-9)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18)

InChI Key

JIJITNCIFJJKLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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